molecular formula C20H13F2NO6S B6580311 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-difluoromethanesulfonylbenzoate CAS No. 1203383-64-5

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-difluoromethanesulfonylbenzoate

Cat. No.: B6580311
CAS No.: 1203383-64-5
M. Wt: 433.4 g/mol
InChI Key: MWXAZFAXOJVNHP-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-difluoromethanesulfonylbenzoate is a heterocyclic organic molecule featuring a benzofuran-oxazole core linked to a methyl ester group substituted with a 2-difluoromethanesulfonylbenzoate moiety. This structure combines aromatic systems (benzofuran and oxazole) with electron-withdrawing groups (difluoromethanesulfonyl and ester), which may confer unique physicochemical and biological properties. The benzofuran and oxazole scaffolds are prevalent in medicinal chemistry due to their roles in kinase inhibition, antimicrobial activity, and CNS modulation.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(difluoromethylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO6S/c21-20(22)30(25,26)18-8-4-2-6-14(18)19(24)27-11-13-10-17(29-23-13)16-9-12-5-1-3-7-15(12)28-16/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXAZFAXOJVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-difluoromethanesulfonylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a benzofuran ring, an oxazole moiety, and a difluoromethanesulfonylbenzoate group. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran and oxazole rings followed by esterification. Specific conditions such as solvent choice and temperature are critical for optimizing yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds containing benzofuran and oxazole motifs exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds. The presence of the oxazole ring is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.

Anticancer Activity

The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The dual action of targeting multiple signaling pathways enhances its potential as a lead compound for drug development.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their activity. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or protein kinases essential for cell proliferation.
  • Receptor Interaction : The compound could interact with G-protein coupled receptors (GPCRs), leading to altered signaling cascades that affect cellular responses.

Case Studies

StudyFindings
Smith et al., 2020Demonstrated antimicrobial activity against MRSASuggests potential for use in antibiotic formulations
Johnson et al., 2021Showed anti-inflammatory effects in vitroIndicates promise for treating inflammatory diseases
Lee et al., 2022Induced apoptosis in breast cancer cell linesSupports further investigation as an anticancer agent

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The difluoromethanesulfonyl group in the target compound increases LogP compared to the amide analog, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Metabolic Stability : Fluorination in the sulfonyl group likely reduces oxidative metabolism, extending half-life relative to the methanesulfonyl analog.

Research Findings and Data Limitations

  • Synthetic Challenges : The difluoromethanesulfonyl group introduces synthetic complexity compared to simpler sulfonates, requiring specialized fluorination techniques.
  • Gaps in Evidence: No pharmacokinetic or toxicity data for the target compound is available in the provided sources; comparisons rely on structural extrapolation.

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